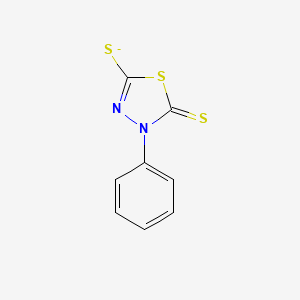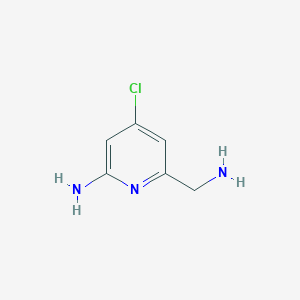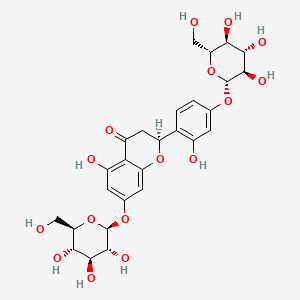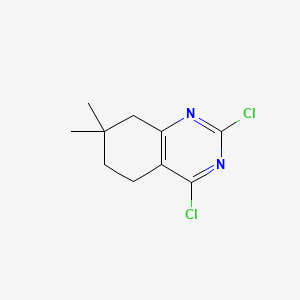
(3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C8H10F3N3O3 It is known for its unique structure, which includes a pyrazine ring substituted with a methoxy group and a methanamine group, combined with trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid typically involves the reaction of 3-methoxypyrazine with methanamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully measured and mixed, and the reaction is monitored using advanced analytical techniques to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups replacing the methoxy or methanamine groups.
Aplicaciones Científicas De Investigación
(3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3-Methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid include:
- (3-Methoxypyrazin-2-yl)methanol
- (3-Methoxypyrazin-2-yl)methanethiol
- (3-Methoxypyrazin-2-yl)methanoic acid
Uniqueness
What sets this compound apart from similar compounds is its combination of functional groups, which imparts unique reactivity and potential applications. The presence of the trifluoroacetic acid moiety enhances its stability and solubility, making it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C8H10F3N3O3 |
|---|---|
Peso molecular |
253.18 g/mol |
Nombre IUPAC |
(3-methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9N3O.C2HF3O2/c1-10-6-5(4-7)8-2-3-9-6;3-2(4,5)1(6)7/h2-3H,4,7H2,1H3;(H,6,7) |
Clave InChI |
RMGMZOXHHIIQNJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CN=C1CN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B13914172.png)

![[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate](/img/structure/B13914178.png)

![(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13914186.png)




